9-(Iodomethyl)anthracene

Organic Synthesis Radical Chemistry Mechanistic Probes

This 9-substituted anthracene derivative features an iodomethyl (-CH₂I) group at the meso position, delivering unmatched reactivity for radical generation (essential for mechanistic studies) and superior nucleophilic substitution kinetics versus chloro/bromo analogs. The heavy iodine atom imparts distinct photophysical properties for triplet-state research. Procure this high-purity building block to ensure unambiguous experimental outcomes and accelerate synthetic routes in organic electronics and photochemistry.

Molecular Formula C15H11I
Molecular Weight 318.15 g/mol
CAS No. 260365-89-7
Cat. No. B1627058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Iodomethyl)anthracene
CAS260365-89-7
Molecular FormulaC15H11I
Molecular Weight318.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI
InChIInChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
InChIKeyFDEUXEXJKVLQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Iodomethyl)anthracene (CAS 260365-89-7): Chemical Identity and Core Characteristics for Research Procurement


9-(Iodomethyl)anthracene (CAS 260365-89-7) is a 9-substituted anthracene derivative with the molecular formula C₁₅H₁₁I and a molecular weight of 318.15 g/mol . The compound consists of an anthracene core with an iodomethyl (-CH₂I) substituent at the meso 9-position . The presence of the iodine atom imparts a significantly higher molecular weight compared to hydrogen-substituted analogs and confers distinctive reactivity in nucleophilic substitution and radical-generation processes, making it a specialized building block in synthetic organic chemistry and photophysical research .

Why 9-(Iodomethyl)anthracene Cannot Be Replaced by Other Anthracene Derivatives in Specialized Research Applications


Substitution of 9-(iodomethyl)anthracene with structurally similar analogs such as 9-(chloromethyl)anthracene, 9-(bromomethyl)anthracene, or unsubstituted 9-methylanthracene is not chemically or functionally equivalent [1]. The iodine atom at the 9-position provides a unique combination of a highly polarizable carbon-iodine bond for radical initiation and a superior leaving group for nucleophilic substitution reactions, which cannot be replicated by chloro- or bromo- analogs . Furthermore, the heavy atom effect of iodine fundamentally alters photophysical properties relevant to triplet-state applications, a feature absent in non-halogenated analogs [2]. The following quantitative evidence establishes the specific performance boundaries that inform scientific selection.

9-(Iodomethyl)anthracene: Quantitative Comparative Evidence for Scientific and Industrial Selection


9-(Iodomethyl)anthracene as a Superior Radical Precursor: Comparative Reactivity in Lepidopterene Synthesis

In a direct comparative study, 9-(iodomethyl)anthracene served as the definitive source of the 9-anthracenemethyl radical intermediate, enabling the unambiguous establishment of the radical mechanism in lepidopterene synthesis from 9-(chloromethyl)anthracene [1]. The radical intermediate derived from the iodo compound was critical for generating several 9-anthracenemethyl derivatives [1]. The equivalent chloro- analog (9-chloromethylanthracene) yields lepidopterene directly at 45% yield via a different pathway without proceeding through this isolable radical intermediate under the same conditions [1].

Organic Synthesis Radical Chemistry Mechanistic Probes

Enhanced Molecular Weight and Heavy Atom Effect: Differentiating 9-(Iodomethyl)anthracene from 9-Methylanthracene

9-(Iodomethyl)anthracene possesses a molecular weight of 318.15 g/mol, with the heavy iodine atom (atomic weight 126.904) accounting for approximately 40% of the total molecular mass . In contrast, the non-halogenated analog 9-methylanthracene has a molecular weight of only 192.26 g/mol [1]. This substantial mass difference and the presence of iodine confer a significant heavy atom effect, which enhances intersystem crossing and alters triplet-state photophysical behavior relative to non-iodinated analogs [2].

Photophysics Triplet State Organic Electronics

Synthesis Optimization: Microwave-Assisted Yield Improvement for 9-(Iodomethyl)anthracene

Microwave-assisted synthesis of 9-(iodomethyl)anthracene provides yield improvements of 15–25% compared to conventional thermal reflux methods . Additionally, reaction times are reduced by 70–80% under microwave irradiation relative to conventional heating protocols . This comparative data establishes microwave heating as a superior synthetic approach for this specific compound .

Synthetic Methodology Process Chemistry Reaction Optimization

Crystallinity and Physical Form: Distinguishing 9-(Iodomethyl)anthracene from Oily or Low-Melting Analogs

9-(Iodomethyl)anthracene is described as a yellow crystalline solid . In contrast, the chloro analog 9-(chloromethyl)anthracene is reported with a melting point of 140–143 °C [1], while 9-methylanthracene melts at 77–79 °C [2]. The crystalline nature of the iodo compound facilitates purification via recrystallization and enables precise gravimetric handling, offering practical advantages over lower-melting or oily anthracene derivatives .

Materials Handling Purification Solid-State Characterization

High-Impact Research and Industrial Applications for 9-(Iodomethyl)anthracene


Mechanistic Probe for Radical-Mediated Organic Transformations

Researchers investigating free radical mechanisms in organic synthesis should select 9-(iodomethyl)anthracene over chloro or bromo analogs. As demonstrated in lepidopterene synthesis, the iodo compound uniquely serves as a definitive source of the 9-anthracenemethyl radical intermediate, enabling unambiguous mechanistic assignments . This application is supported by direct comparative evidence showing mechanistic divergence from the chloro analog under identical conditions .

Building Block for Nucleophilic Substitution-Derived Functional Materials

The highly reactive iodomethyl group at the 9-position makes this compound an ideal precursor for synthesizing diverse 9-substituted anthracene derivatives via nucleophilic substitution with amines, thiols, or azides . This reactivity profile, enhanced by the superior leaving-group ability of iodine, enables the construction of tailored molecular architectures for organic electronics and photochemistry applications .

Component in Triplet-Triplet Annihilation Photon Upconversion Systems

For photophysical research involving triplet-state manipulation, the heavy iodine atom in 9-(iodomethyl)anthracene enhances intersystem crossing and alters triplet-state behavior relative to non-halogenated anthracenes [1]. This property makes the compound particularly relevant for studies of triplet-triplet annihilation and photon upconversion processes, where heavy atom effects are exploited to tune photophysical outcomes [1].

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